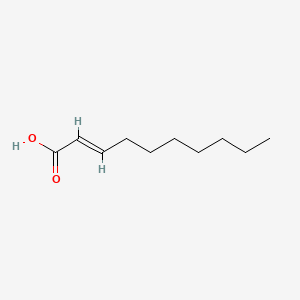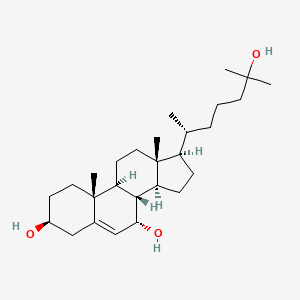
7α,25-Dihidroxicolesterol
Descripción general
Descripción
7alpha,25-Dihydroxycholesterol (7α,25-OHC) is a highly potent and specific oxysterol EBI2 (GPR183) agonist . It is an endogenous ligand for the orphan GPCR receptor EBI2 (GPR183) with an EC50 value in the picomolar range . It regulates migration of B and T cells expressing GPR183 in vivo .
Synthesis Analysis
7α,25-Dihydroxycholesterol (7α,25-DHC) is an oxysterol synthesized from 25-hydroxycholesterol by cytochrome P450 family 7 subfamily B member 1 (CYP7B1), a monooxygenase (oxysterol-7α-hydroxylase) expressed under inflammatory conditions in various cell types .
Molecular Structure Analysis
The empirical formula of 7alpha,25-Dihydroxycholesterol is C₂₇H₄₆O₃ .
Chemical Reactions Analysis
7α,25-Dihydroxycholesterol (7α,25-OHC) is synthesized by the hydroxylation of cholesterol by the action of enzyme cholesterol 25-hydroxylase (CH25H) and cytochrome P450, family 7, subfamily b, polypeptide 1 (CYP7B1) .
Physical And Chemical Properties Analysis
7alpha,25-Dihydroxycholesterol is a white powder with an empirical formula of C₂₇H₄₆O₃ .
Aplicaciones Científicas De Investigación
Supresión de la esteatosis hepatocelular
7α,25-Dihidroxicolesterol se ha encontrado que suprime la esteatosis hepatocelular, una forma de enfermedad del hígado graso no alcohólico, a través del receptor acoplado a proteína G 183 (GPR183) / gen inducido por el virus de Epstein-Barr 2 . Esto se observó tanto en hepatocitos de ratón como humanos .
En un estudio, se encontró que la acumulación de lípidos inducida por la activación del receptor X del hígado (LXR) en células de hepatoma humana Hep3B fue inhibida por this compound . Los efectos protectores de this compound fueron suprimidos por un antagonista específico de GPR183, NIBR189 .
El estudio sugiere que la señalización de this compound-GPR183 puede suprimir la esteatosis hepatocelular en el hígado .
Inducción de oxiapoptophagía en células de fibroblastos de ratón L929
Se ha demostrado que this compound induce oxiapoptophagía, un proceso que involucra la apoptosis, el estrés oxidativo y la autofagia, en células de fibroblastos de ratón L929 .
En un estudio, se encontró que la citotoxicidad fue aumentada por this compound en células L929 . La población apoptótica fue aumentada por la exposición a this compound a través de la activación en cascada de la caspasa-9, la caspasa-3 y la poli (ADP-ribosa) polimerasa en la vía intrínseca de la apoptosis en estas células .
This compound reguló positivamente las especies reactivas de oxígeno (ROS) y la expresión de biomarcadores de autofagia, incluyendo beclin-1 y LC3, en células L929 . La inhibición del receptor acoplado a proteína G 183 (GPR183), un receptor de this compound, utilizando el antagonista específico de GPR183 NIBR189 suprimió la apoptosis inducida por this compound, la producción de ROS y la autofagia en células L929 .
Mecanismo De Acción
Target of Action
7alpha,25-Dihydroxycholesterol (7α,25-OHC) is a potent and selective agonist and endogenous ligand of the orphan G protein-coupled receptor EBI2 (GPR183) . This receptor plays a crucial role in the immune system, particularly in the migration of B cells, T cells, and dendritic cells .
Mode of Action
7α,25-OHC interacts with its target, EBI2, with high potency (EC50 =140 pM; Kd =450 pM) . This interaction activates EBI2, which in turn serves as a chemokine directing the migration of B cells, T cells, and dendritic cells .
Biochemical Pathways
7α,25-OHC is synthesized from 25-hydroxycholesterol by cytochrome P450 family 7 subfamily B member 1 (CYP7B1), a monooxygenase expressed under inflammatory conditions in various cell types . The EBI2-oxysterol signaling pathway, which includes 7α,25-OHC, plays a significant role in adaptive immune responses .
Result of Action
The activation of EBI2 by 7α,25-OHC results in the migration of B cells, T cells, and dendritic cells . This can influence the immune response, particularly in the context of inflammation .
Action Environment
The action of 7α,25-OHC is influenced by the inflammatory environment in which it is produced . The expression of CYP7B1, the enzyme that synthesizes 7α,25-OHC, is upregulated under inflammatory conditions . Therefore, the action, efficacy, and stability of 7α,25-OHC may be influenced by factors such as the presence of inflammation and the expression levels of CYP7B1 and EBI2 .
Direcciones Futuras
The identification of 7α,25-OHC as a G protein-coupled receptor ligand revealed a previously unknown signaling system of oxysterols, a class of molecules which exert profound biological functions. Dysregulation of the synthesis or functions of these molecules is believed to contribute to inflammation and autoimmune diseases, cardiovascular diseases, neurodegenerative diseases, cancer as well as metabolic diseases such as diabetes, obesity, and dyslipidemia. Therefore, EBI2 may represent a promising target for therapeutic interventions for human diseases .
Análisis Bioquímico
Biochemical Properties
7alpha,25-Dihydroxycholesterol is a potent and selective endogenous ligand for the orphan GPCR receptor EBI2 (GPR183) . It has been shown to activate EBI2 in a GTP-γ assay . This compound can serve as a chemokine, directing the migration of B cells, T cells, and dendritic cells .
Cellular Effects
7alpha,25-Dihydroxycholesterol has wide-ranging effects on various types of cells. It has been shown to suppress the production of IgA by B cells, direct the migration of activated B cells in the germinal follicle, and control the differentiation of monocytes into macrophages . It also upregulates reactive oxygen species (ROS) in L929 cells .
Molecular Mechanism
The molecular mechanism of action of 7alpha,25-Dihydroxycholesterol involves its interaction with the GPR183 receptor . It has been shown to inhibit the phosphorylation of Akt associated with autophagy and increase p53 expression in L929 cells . The suppression of hepatocellular steatosis by 7alpha,25-Dihydroxycholesterol has been shown to be mediated through G i/o proteins, p38 mitogen-activated protein kinases, phosphoinositide 3-kinase, and AMP-activated protein kinase .
Temporal Effects in Laboratory Settings
In laboratory settings, 7alpha,25-Dihydroxycholesterol has been shown to induce apoptosis, oxidative stress, and autophagy in L929 mouse fibroblasts over a period of 48 hours .
Metabolic Pathways
7alpha,25-Dihydroxycholesterol is synthesized from 25-hydroxycholesterol by the enzyme cytochrome P450 family 7 subfamily B member 1 (CYP7B1) . This suggests that it is involved in the metabolic pathway of cholesterol.
Transport and Distribution
Given its role as a chemokine, it is likely to be involved in directing the migration of various immune cells .
Propiedades
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMSKLCEWBSPPY-IKVTXIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311434 | |
| Record name | 7α,25-Dihydroxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-a,25-Dihydroxycholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006280 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
64907-22-8 | |
| Record name | 7α,25-Dihydroxycholesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64907-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7α,25-Dihydroxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-a,25-Dihydroxycholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006280 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



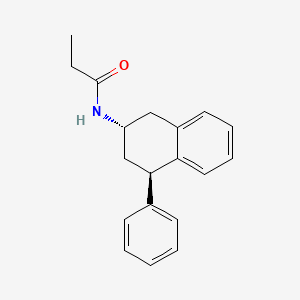
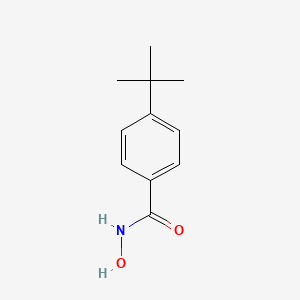


![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)
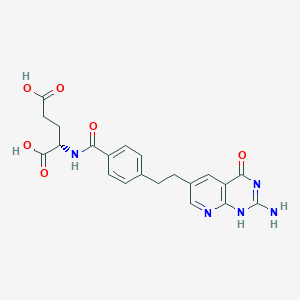
![(2S)-2-[[4-[3-(2,6-diamino-4-oxo-1H-pyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1664632.png)
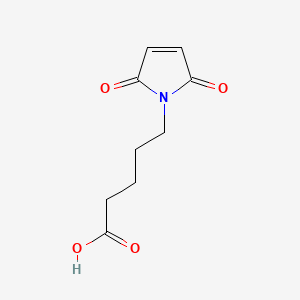
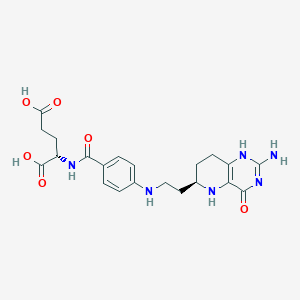
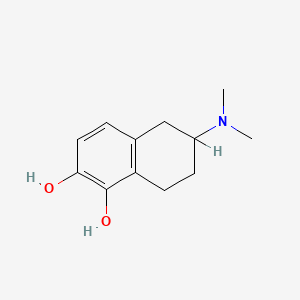
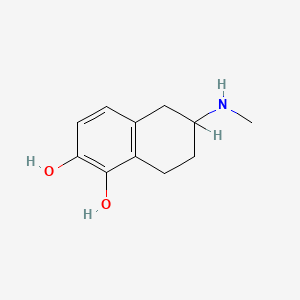
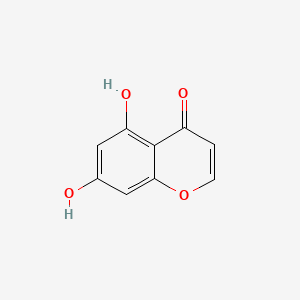
![Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate](/img/structure/B1664639.png)
